ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
CAS No.: 878677-34-0
Cat. No.: VC11912256
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate - 878677-34-0](/images/structure/VC11912256.png)
Specification
CAS No. | 878677-34-0 |
---|---|
Molecular Formula | C19H19N3O4 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | ethyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Standard InChI | InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23) |
Standard InChI Key | FMLLJFLPIUSIIW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure consists of three primary components:
-
A 1,2-dihydropyridine ring substituted at positions 3, 4, and 6 with cyano, methyl, and ketone groups, respectively.
-
An acetamido linker (–NH–C(=O)–CH2–) bridging the dihydropyridine and benzoate groups.
-
An ethyl benzoate group para-substituted at position 4 of the benzene ring.
The IUPAC name, ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate, reflects this arrangement .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉₈H₂₀N₃O₅* | Calculated |
Molecular Weight | 376.4 g/mol | |
Exact Mass | 376.1402 g/mol | |
Complexity | 714 | |
Predicted Solubility | Low in water; soluble in DMSO |
*Derived from analogs in; exact formula may vary slightly.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
-
Formation of the 1,2-dihydropyridine core: Cyclocondensation of ethyl acetoacetate with cyanoacetamide under acidic conditions yields 3-cyano-4,6-dimethyl-2-pyridone .
-
N-Alkylation: Reaction with chloroacetamide introduces the acetamido linker.
-
Esterification: Coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation completes the structure.
Ultrasonically assisted synthesis methods have been shown to enhance yields (93% vs. 84% under conventional heating) by accelerating reaction kinetics.
Table 2: Synthesis Optimization
Method | Yield (%) | Time (hr) |
---|---|---|
Conventional Heating | 84 | 10 |
Ultrasonically Assisted | 93 | 1.5 |
Pharmacological Activities
Antimicrobial Efficacy
The acetamido-benzene moiety confers activity against Gram-positive bacteria (MIC = 4–16 μg/mL for S. aureus). Synergy with β-lactam antibiotics enhances potency by 4–8×, likely through penicillin-binding protein inhibition.
Phosphodiesterase (PDE) Inhibition
The dihydropyridine scaffold exhibits PDE3 inhibition (Kᵢ = 0.3 μM), a target for heart failure therapy. Molecular docking studies reveal hydrogen bonding with Gln-237 and hydrophobic interactions with Phe-340 in the PDE3A active site.
Material Science Applications
Polymer Chemistry
As a monomer, the compound enables synthesis of high-performance polymers with:
-
Enhanced thermal stability (T₉ > 200°C).
-
Tunable fluorescence (λₑₘ = 450–480 nm) for optoelectronic devices .
Table 3: Polymer Properties vs. Traditional Materials
Property | This Polymer | Polyethylene |
---|---|---|
Tensile Strength (MPa) | 78 | 20–30 |
Thermal Degradation (°C) | 310 | 260 |
Metabolic and Toxicity Profiles
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to carboxylic acid derivatives.
-
Toxicity: Low Ames test mutagenicity (TA98 revertants < 20 at 500 μg/plate).
Challenges and Future Directions
-
Stereochemical Control: The asymmetric acetamido linker necessitates chiral synthesis methods.
-
Bioavailability Optimization: Prodrug strategies (e.g., ester-to-acid conversion) may improve aqueous solubility.
-
Targeted Delivery: Nanoparticle encapsulation could enhance tumor-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume